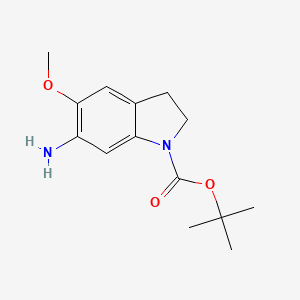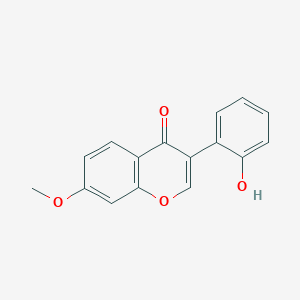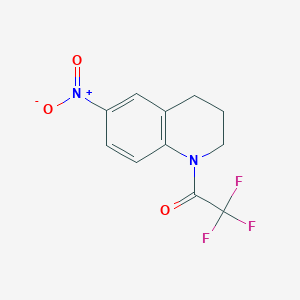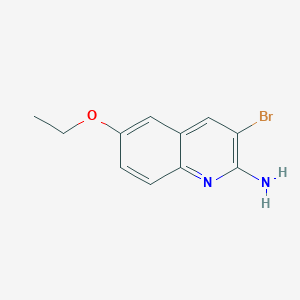![molecular formula C15H15ClN2O B11850293 3-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 1356109-75-5](/img/structure/B11850293.png)
3-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-6-(4-méthoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine est un composé hétérocyclique qui présente une structure de base pyrrolo[3,4-b]pyridine
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 3-chloro-6-(4-méthoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine implique généralement des réactions organiques en plusieurs étapes. Une approche courante est la cyclisation de précurseurs appropriés dans des conditions contrôlées. Par exemple, la réaction pourrait commencer avec un dérivé de pyridine substitué, qui subit une série de transformations comprenant l'halogénation, la substitution nucléophile et la cyclisation pour former le système cyclique pyrrolo[3,4-b]pyridine souhaité.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l'optimisation de la voie de synthèse pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Cela pourrait inclure l'utilisation de réacteurs à flux continu, de techniques de purification avancées et de principes de chimie verte pour assurer une production durable.
Analyse Des Réactions Chimiques
Types de réactions
3-chloro-6-(4-méthoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation du composé, ce qui peut conduire à différents dérivés.
Substitution : Les réactions de substitution nucléophile sont courantes, où l'atome de chlore peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et les nucléophiles comme les amines ou les thiols. Les conditions réactionnelles varient en fonction de la transformation souhaitée, mais impliquent généralement des températures, des solvants et des catalyseurs contrôlés pour obtenir le résultat souhaité.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire un dérivé cétone ou aldéhyde, tandis que la substitution peut introduire un nouveau groupe fonctionnel à la place de l'atome de chlore.
Applications de la recherche scientifique
3-chloro-6-(4-méthoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine a plusieurs applications de recherche scientifique :
Chimie : Il sert de bloc de construction pour la synthèse de molécules et de matériaux plus complexes.
Biologie : Ce composé peut être utilisé dans l'étude des voies et des interactions biologiques, en particulier celles impliquant des composés hétérocycliques.
Industrie : Utilisé dans le développement de nouveaux matériaux présentant des propriétés spécifiques, telles que la conductivité ou la fluorescence.
Mécanisme d'action
Le mécanisme d'action de 3-chloro-6-(4-méthoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine implique son interaction avec des cibles moléculaires et des voies au sein des systèmes biologiques. Cela pourrait inclure la liaison à des enzymes ou des récepteurs spécifiques, en modifiant leur activité, et en influençant ainsi les processus cellulaires. Le mécanisme exact dépendrait de l'application et du contexte spécifiques dans lesquels le composé est utilisé.
Applications De Recherche Scientifique
3-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound can be used in the study of biological pathways and interactions, particularly those involving heterocyclic compounds.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action for 3-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine involves its interaction with molecular targets and pathways within biological systems. This could include binding to specific enzymes or receptors, altering their activity, and thereby influencing cellular processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
2-chloro-4,6-bis{(E)-3-méthoxy-4-[(4-méthoxybenzyl)oxy]styryl}pyrimidine :
6-chloro-3-iodo-1-(4-méthoxybenzyl)-1H-pyrazolo[3,4-b]pyridine : Un autre composé hétérocyclique ayant des propriétés et des utilisations comparables.
Unicité
3-chloro-6-(4-méthoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine est unique en raison de son motif de substitution spécifique et de la présence de groupes chloro et méthoxybenzyle. Cette combinaison de caractéristiques peut conférer des propriétés chimiques et biologiques distinctes, ce qui la rend précieuse pour diverses applications.
Propriétés
Numéro CAS |
1356109-75-5 |
|---|---|
Formule moléculaire |
C15H15ClN2O |
Poids moléculaire |
274.74 g/mol |
Nom IUPAC |
3-chloro-6-[(4-methoxyphenyl)methyl]-5,7-dihydropyrrolo[3,4-b]pyridine |
InChI |
InChI=1S/C15H15ClN2O/c1-19-14-4-2-11(3-5-14)8-18-9-12-6-13(16)7-17-15(12)10-18/h2-7H,8-10H2,1H3 |
Clé InChI |
NQTQCPSPUSIKHY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN2CC3=C(C2)N=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Methyl-3H-imidazo[4,5-f]quinolin-9-yl dimethylcarbamate](/img/structure/B11850236.png)

![2-Methyl-1-(p-tolyl)indeno[1,2-b]pyrrol-4(1H)-one](/img/structure/B11850239.png)

![(3R)-1-[(6-nitroquinolin-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B11850244.png)




![9H-Indeno[2,1-c]pyridin-9-one, 3-methyl-1-phenyl-](/img/structure/B11850285.png)
